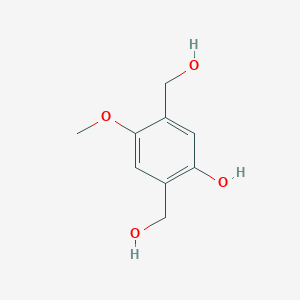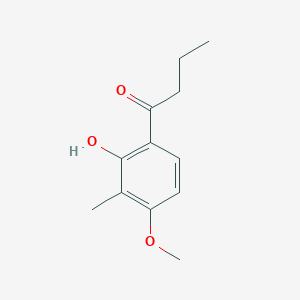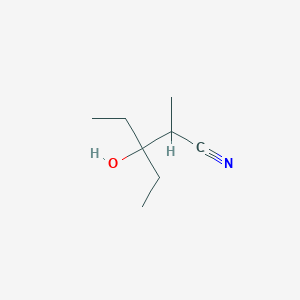![molecular formula C16H26N2O2 B14351220 3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- CAS No. 90287-78-8](/img/structure/B14351220.png)
3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- is a complex organic compound with the molecular formula C16H26N2O2. This compound features a piperidine ring, a phenyl group, and an aminopropoxy side chain, making it a versatile molecule in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of piperidine with formaldehyde and a phenyl derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural complexity.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing nitrogen.
1-Methyl-3-piperidinemethanol: A derivative with a methyl group on the piperidine ring.
3-Hydroxymethyl-1-methylpiperidine: Another derivative with a hydroxymethyl group.
Uniqueness
3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
90287-78-8 |
|---|---|
Molekularformel |
C16H26N2O2 |
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
[1-[[3-(3-aminopropoxy)phenyl]methyl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C16H26N2O2/c17-7-3-9-20-16-6-1-4-14(10-16)11-18-8-2-5-15(12-18)13-19/h1,4,6,10,15,19H,2-3,5,7-9,11-13,17H2 |
InChI-Schlüssel |
CYDBSEFVABUCGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OCCCN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
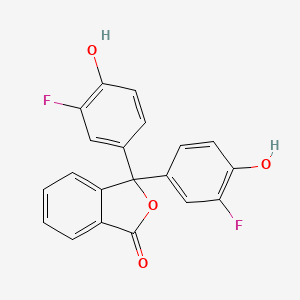
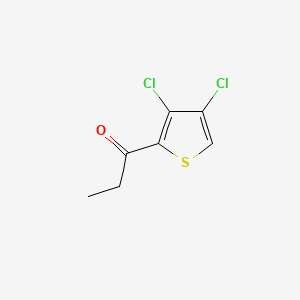
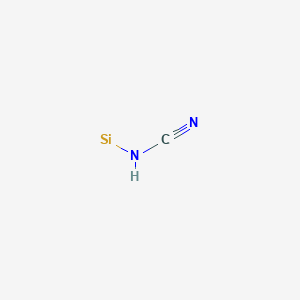
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)

![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
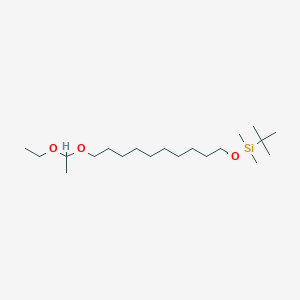
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
